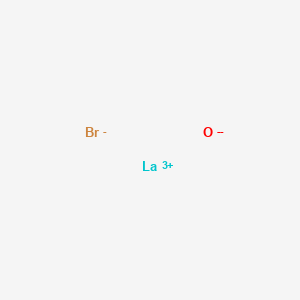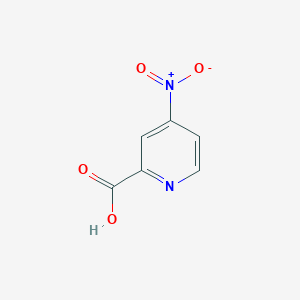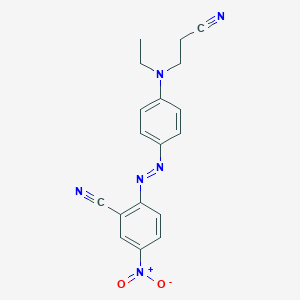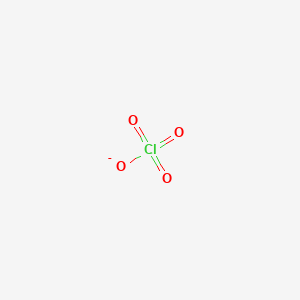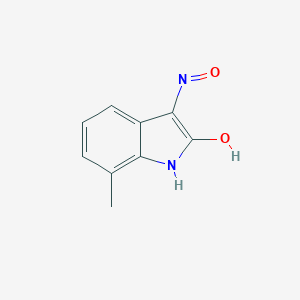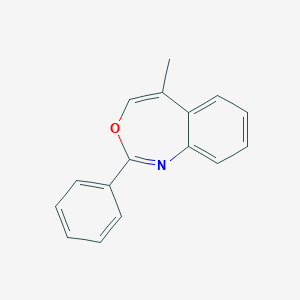
5-Methyl-2-phenyl-3,1-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenyl-3,1-benzoxazepine (MPB) is a chemical compound that belongs to the benzoxazepine class of compounds. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and as a potential therapeutic agent for the treatment of various neurological disorders.
Mechanism Of Action
The mechanism of action of 5-Methyl-2-phenyl-3,1-benzoxazepine involves the selective inhibition of the reuptake of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the synaptic cleft, which can lead to enhanced neurotransmission and improved neurological function.
Biochemical And Physiological Effects
5-Methyl-2-phenyl-3,1-benzoxazepine has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, enhanced neurotransmission, and improved neurological function. 5-Methyl-2-phenyl-3,1-benzoxazepine has also been shown to have potential therapeutic effects for the treatment of various neurological disorders, including depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Methyl-2-phenyl-3,1-benzoxazepine in lab experiments is its selective inhibition of dopamine and norepinephrine reuptake, which can lead to enhanced neurotransmission and improved neurological function. However, one limitation of using 5-Methyl-2-phenyl-3,1-benzoxazepine in lab experiments is its potential toxicity and side effects, which can vary depending on the dosage and administration method used.
Future Directions
There are many potential future directions for the study of 5-Methyl-2-phenyl-3,1-benzoxazepine, including further investigation of its mechanisms of action, potential therapeutic uses, and development of more selective and less toxic analogs. Additionally, 5-Methyl-2-phenyl-3,1-benzoxazepine may have potential uses in the development of new diagnostic and imaging tools for neurological disorders. Overall, the study of 5-Methyl-2-phenyl-3,1-benzoxazepine has the potential to lead to important advances in our understanding of the mechanisms of action of neurotransmitters and the development of new treatments for neurological disorders.
Synthesis Methods
5-Methyl-2-phenyl-3,1-benzoxazepine can be synthesized through various methods, including the reaction of 2-aminobenzoic acid with phenylacetic acid and subsequent cyclization with methanol and sulfuric acid. Other methods include the reaction of 2-aminobenzoic acid with phenylacetonitrile and subsequent cyclization with methanol and sulfuric acid.
Scientific Research Applications
5-Methyl-2-phenyl-3,1-benzoxazepine has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters. 5-Methyl-2-phenyl-3,1-benzoxazepine has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, which are two important neurotransmitters involved in various neurological processes, including mood regulation, attention, and reward.
properties
CAS RN |
14300-23-3 |
|---|---|
Product Name |
5-Methyl-2-phenyl-3,1-benzoxazepine |
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-methyl-2-phenyl-3,1-benzoxazepine |
InChI |
InChI=1S/C16H13NO/c1-12-11-18-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-11H,1H3 |
InChI Key |
YJCYZCNDXCMQPG-UHFFFAOYSA-N |
SMILES |
CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3 |
Canonical SMILES |
CC1=COC(=NC2=CC=CC=C12)C3=CC=CC=C3 |
synonyms |
5-Methyl-2-phenyl-3,1-benzoxazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



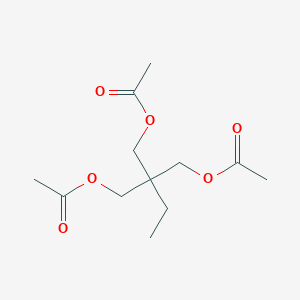
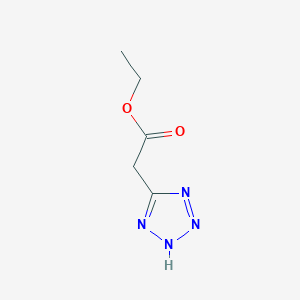

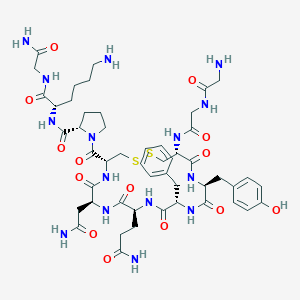
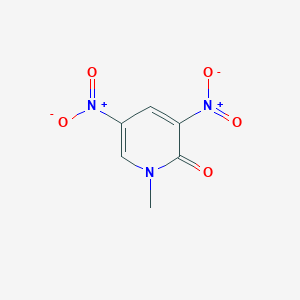
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)

